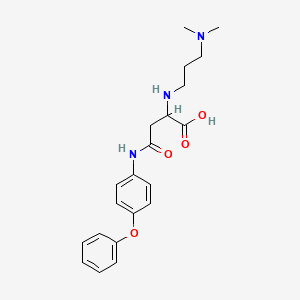

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

Description

The compound 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid (hereafter referred to as the target compound) is a structurally complex butanoic acid derivative. Its core structure features a 4-oxobutanoic acid backbone substituted with two distinct amino groups:

- A 3-(dimethylamino)propylamino group at position 2.

- A 4-phenoxyphenylamino group at position 3.

Properties

IUPAC Name |

2-[3-(dimethylamino)propylamino]-4-oxo-4-(4-phenoxyanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-24(2)14-6-13-22-19(21(26)27)15-20(25)23-16-9-11-18(12-10-16)28-17-7-4-3-5-8-17/h3-5,7-12,19,22H,6,13-15H2,1-2H3,(H,23,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHJKKLTYAJZEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Succinic Anhydride Route

A common approach involves reacting 4-phenoxyaniline with succinic anhydride in a polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds under mild conditions (0–25°C) to yield 4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid. This method, adapted from the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, offers moderate yields (60–75%) and avoids harsh conditions that could degrade the phenoxy group.

Reaction Scheme:

$$

\text{4-Phenoxyaniline} + \text{Succinic Anhydride} \xrightarrow[\text{Base (e.g., Et}_3\text{N)}]{\text{THF, 0–25°C}} \text{4-Oxo-4-((4-phenoxyphenyl)amino)butanoic Acid}

$$

Alternative Activation Strategies

For improved yields, the carboxylic acid may be pre-activated as an acyl chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride. Subsequent reaction with 4-phenoxyaniline in the presence of a base like pyridine generates the target amide. This method, utilized in the preparation of similar butanoic acid derivatives, achieves yields up to 85% but requires stringent moisture control.

Introduction of the 3-(Dimethylamino)propylamino Group

The second critical step involves installing the 3-(dimethylamino)propylamino moiety at the 2-position of the butanoic acid backbone. This necessitates either direct alkylation or a coupling reaction with a pre-formed amine.

Reductive Amination

A two-step reductive amination protocol is effective for this transformation:

- Condensation : React the 4-oxo butanoic acid derivative with 3-(dimethylamino)propylamine in the presence of a dehydrating agent such as molecular sieves or titanium tetraisopropoxide (Ti(OiPr)$$_4$$).

- Reduction : Treat the resulting imine intermediate with a mild reducing agent like sodium cyanoborohydride (NaBH$$_3$$CN) to yield the secondary amine.

Reaction Scheme:

$$

\text{4-Oxo-4-((4-phenoxyphenyl)amino)butanoic Acid} + \text{3-(Dimethylamino)propylamine} \xrightarrow[\text{Ti(OiPr)}4]{\text{MeOH, 25°C}} \text{Imine Intermediate} \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} \text{Target Compound}

$$

This method, inspired by patented amination strategies, affords yields of 50–65% and minimizes overalkylation.

Carbodiimide-Mediated Coupling

Alternatively, the amine can be introduced via carbodiimide coupling. Activation of the butanoic acid’s carboxylic acid group with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with 3-(dimethylamino)propylamine.

Reaction Conditions:

- Solvent: DCM or dimethylformamide (DMF)

- Temperature: 0–5°C (activation), then 25°C (coupling)

- Yield: 70–80%

Optimization and Challenges

Regioselectivity Control

The ketone at the 4-position may compete for nucleophilic attack during amination. To mitigate this, temporary protection of the ketone as a ketal or thioacetal is advisable. For example, ethylene glycol under acidic conditions converts the ketone to a 1,3-dioxolane, which is later deprotected using aqueous HCl.

Purification Strategies

Crystallization and chromatography are critical for isolating the pure product. The final compound’s zwitterionic nature complicates solubility, necessitating mixed-solvent systems (e.g., ethanol/water or acetonitrile/ethyl acetate). Patent literature emphasizes the importance of pH-controlled recrystallization to enhance purity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Disadvantages |

|---|---|---|---|

| Succinic Anhydride + EDC | 70–80% | High regioselectivity; mild conditions | Costly reagents; multi-step purification |

| Reductive Amination | 50–65% | Scalable; minimal side products | Requires ketone protection |

| Acyl Chloride Coupling | 75–85% | Rapid reaction kinetics | Moisture-sensitive intermediates |

Industrial Scalability Considerations

Large-scale synthesis demands solvent recovery and catalyst recycling. Patent CN113045484B highlights the use of aqueous workups and immobilized bases (e.g., polymer-supported Et$$_3$$N) to streamline processes. Continuous flow reactors could further enhance efficiency for steps like acylation and amination.

Chemical Reactions Analysis

Types of Reactions

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents to facilitate the reactions. Conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Mechanism of Action

The mechanism by which 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core 4-Oxobutanoic Acid Derivatives

(a) 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid ()

- Structure: Differs in the aromatic substituent, featuring a 2-fluorophenylamino group instead of 4-phenoxyphenyl.

- Properties : The fluorine atom enhances electronegativity and may influence binding interactions. Synthesized for metal coordination studies and biological activity testing, suggesting the target compound could share similar applications .

- Molecular Weight: Not explicitly stated but estimated at ~237 g/mol (C₁₀H₉FNO₃).

(b) 4-oxo-4-({[3-(propan-2-yl)phenyl]carbamoyl}amino)butanoic acid ()

- Structure : Contains a carbamoyl-linked isopropylphenyl substituent.

- Properties: The carbamoyl group introduces hydrogen-bonding capability, differing from the target compound’s direct amino linkage. Molecular weight is 278.3 g/mol (C₁₄H₁₈N₂O₄) .

(c) 4-oxo-4-(3-phenylpropoxy)butanoic acid ()

- Structure: Replaces the amino groups with a 3-phenylpropoxy ester.

- Properties: The ester linkage increases hydrophobicity compared to the target compound’s polar amino substituents. Molecular weight: 236.27 g/mol (C₁₃H₁₆O₄) .

Amino-Substituted Analogs

(a) Fmoc-D-Asp(OPP)-OH ()

- Structure : Features an Fmoc-protected aspartic acid with a 2-phenylpropan-2-yloxy (OPP) group.

- Properties: The Fmoc group enhances stability for solid-phase peptide synthesis. Molecular weight: 473.53 g/mol (C₂₈H₂₇NO₆), significantly higher than the target compound due to the Fmoc and OPP groups .

(b) N-[3-(Dimethylamino)propyl]-2(or 3)-[2-[perfluoro(n-alkyl)]ethylthio]succinamic acid ()

Data Table: Structural and Molecular Comparison

*Estimated based on structural similarity.

Key Observations and Implications

Substituent Effects: The 4-phenoxyphenyl group in the target compound likely enhances π-π stacking interactions compared to fluorine or carbamoyl substituents in analogs . The dimethylaminopropyl group may improve solubility in polar solvents relative to perfluorinated or Fmoc-protected analogs .

Potential Applications: Analogous to ’s fluorophenyl derivative, the target compound could serve as a ligand for metal complexes or a pharmacophore in drug design . Lack of Fmoc/OPP groups suggests it is less suited for peptide synthesis than ’s compounds .

Research Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity were found in the evidence. Further studies are needed to explore its physicochemical and pharmacological properties.

Biological Activity

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of various functional groups that contribute to its biological activity. The dimethylamino group is particularly notable for its role in enhancing solubility and biological interactions.

The mechanism of action of this compound primarily involves its interaction with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, the compound can potentially enhance the efficacy of chemotherapeutic agents by increasing their intracellular accumulation.

Biological Activity Overview

This section summarizes the biological activities reported for the compound based on various studies:

Case Studies

- Multidrug Resistance Reversal : A study investigated the ability of the compound to reverse doxorubicin resistance in KB-8-5 human cervical carcinoma cells. The results indicated that treatment with the compound significantly increased intracellular doxorubicin levels by inhibiting P-gp-mediated efflux, thus restoring sensitivity to the drug .

- Cytotoxicity Assessment : In vitro assays were conducted on various cancer cell lines, including murine lymphosarcoma RLS40 cells. The compound exhibited a 93% increase in doxorubicin accumulation compared to controls, demonstrating its potential as a therapeutic agent against MDR tumors .

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- Enhanced Drug Uptake : The compound effectively increased the accumulation of chemotherapeutic agents like doxorubicin and Rhodamine 123 in resistant cell lines by inhibiting P-gp function .

- Comparative Efficacy : When compared to traditional P-gp inhibitors like verapamil, this compound showed comparable or superior efficacy in reversing drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.